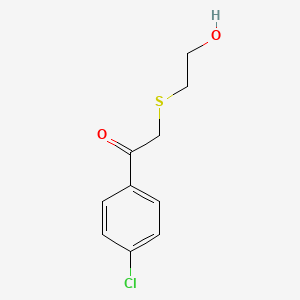
4-(Chloromethyl)-4-ethyl-1-methoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-4-ethyl-1-methoxyhexane is an organic compound characterized by the presence of a chloromethyl group, an ethyl group, and a methoxy group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-ethyl-1-methoxyhexane with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-4-ethyl-1-methoxyhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-4-ethyl-1-methoxyhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Chemical Biology: Employed in the modification of biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-4-methyl-1-methoxyhexane
- 4-(Chloromethyl)-4-ethyl-1-methoxyheptane
- 4-(Bromomethyl)-4-ethyl-1-methoxyhexane
Uniqueness
4-(Chloromethyl)-4-ethyl-1-methoxyhexane is unique due to the specific combination of functional groups and its reactivity profile. The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the ethyl and methoxy groups provide steric and electronic effects that influence its chemical behavior. This combination of properties makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-ethyl-1-methoxyhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-6-8-12-3/h4-9H2,1-3H3 |
Clé InChI |
XHLZCDQAMHJAMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)

![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)




![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
